![molecular formula C4H8N2O3 B14510279 N,N'-[Oxybis(methylene)]diformamide CAS No. 63942-50-7](/img/structure/B14510279.png)
N,N'-[Oxybis(methylene)]diformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Oxybis(methylene)]diformamide is a chemical compound that belongs to the class of organic compounds known as tertiary carboxylic acid amides. This compound is characterized by the presence of two formamide groups connected by an oxygen bridge. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-[Oxybis(methylene)]diformamide can be synthesized through the anodic oxidation of N,N-dimethylformamide in aqueous acidic media. This process involves hydroxylation at the alpha-position to nitrogen followed by acidic condensation . Another method involves the reaction of N,N-dimethylformamide with carboxylic acids in non-aqueous media such as acetonitrile .
Industrial Production Methods
The industrial production of N,N’-[Oxybis(methylene)]diformamide typically involves the use of large-scale electrochemical cells for the anodic oxidation process. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Oxybis(methylene)]diformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Reduction: It can be reduced to form amines and other reduction products.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium formate and acetonitrile.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, amino acids, ketones, and imides.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-[Oxybis(methylene)]diformamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-[Oxybis(methylene)]diformamide involves its ability to undergo various chemical reactions, such as oxidation and reduction. These reactions are facilitated by the presence of the formamide groups and the oxygen bridge, which provide reactive sites for chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Formamide: A simpler compound with a single formamide group.
N,N-Dimethylformamide: A related compound with two methyl groups attached to the nitrogen atom.
Uniqueness
N,N’-[Oxybis(methylene)]diformamide is unique due to the presence of the oxygen bridge connecting the two formamide groups. This structural feature allows it to undergo a wider range of chemical reactions compared to simpler formamides .
Properties
CAS No. |
63942-50-7 |
|---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
N-(formamidomethoxymethyl)formamide |
InChI |
InChI=1S/C4H8N2O3/c7-1-5-3-9-4-6-2-8/h1-2H,3-4H2,(H,5,7)(H,6,8) |
InChI Key |
BNTOOCOKGHFOSL-UHFFFAOYSA-N |
Canonical SMILES |
C(NC=O)OCNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


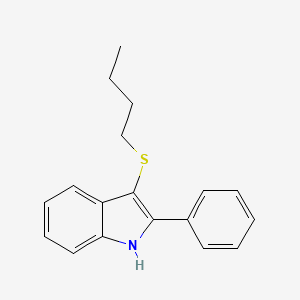
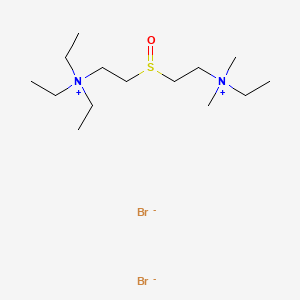
![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14510227.png)


![2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14510250.png)
![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)

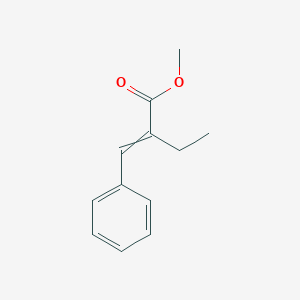
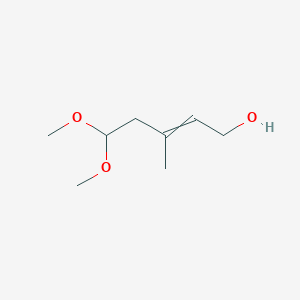
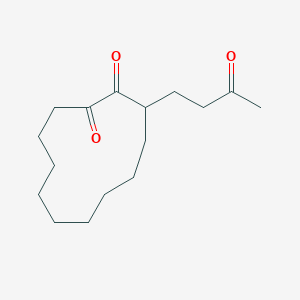

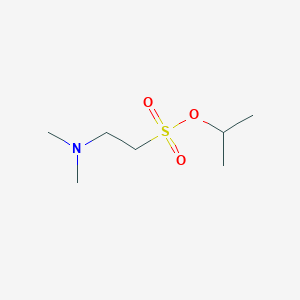
![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)
